5-Bromo-2-(4-methoxyphenyl)pyridine
Overview
Description
5-Bromo-2-(4-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity and Organic Synthesis
One notable application of 5-Bromo-2-(4-methoxyphenyl)pyridine derivatives includes their involvement in the synthesis of antiviral agents. For instance, derivatives have been explored for their potential antiviral activities, particularly against retroviruses. A study demonstrated the synthesis of 5-substituted 2,4-diaminopyrimidine derivatives showing significant inhibitory effects on retrovirus replication in cell culture, highlighting the compound's utility in medicinal chemistry for developing antiretroviral drugs (Hocková et al., 2003).
Catalysis and Organic Transformations
The compound has been utilized in organic synthesis, particularly in catalysis and the development of new synthetic methodologies. A study on organoselenium and DMAP co-catalysis revealed the regioselective synthesis of medium-sized halolactones and bromooxepanes from unactivated alkenes, demonstrating the compound's role in facilitating complex organic transformations (Verma et al., 2016).
Synthesis of Novel Pyridine Derivatives
Research has also focused on the selective synthesis of novel pyridine derivatives, utilizing this compound as a precursor. This includes the development of new compounds with potential applications in various fields of chemistry and materials science (Jin Wusong, 2011).
Photophysical Properties and Fluorophores
Studies on the photophysical properties of related compounds have led to insights into their applications as highly emissive fluorophores in both solution and the solid state. Such research contributes to the development of novel materials for optical and electronic applications, demonstrating the versatility of this compound derivatives in material science (Hagimori et al., 2019).
Corrosion Inhibition
Further applications include the study of thiazole-based pyridine derivatives synthesized from this compound for corrosion inhibition on mild steel in acidic environments. These derivatives have shown promising results as effective corrosion inhibitors, highlighting their potential in industrial applications to protect metals against corrosion (Chaitra et al., 2016).
Mechanism of Action
Target of Action
It is known that this compound is often used in the synthesis of more complex molecules, suggesting that its targets could vary depending on the final compound it is incorporated into .
Mode of Action
It is often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atom in the compound is replaced by another group, altering the compound’s properties and interactions with its targets .
Biochemical Pathways
As a building block in chemical synthesis, it can be part of various biochemical pathways depending on the final compound it is incorporated into .
Pharmacokinetics
These properties would depend on the final compound that 5-Bromo-2-(4-methoxyphenyl)pyridine is incorporated into, and how that compound interacts with the body .
Result of Action
As a building block in chemical synthesis, its effects would depend on the final compound it is incorporated into .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and reactivity .
Properties
IUPAC Name |
5-bromo-2-(4-methoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHJUTIKTVYRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90520267 | |
Record name | 5-Bromo-2-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90520267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88345-93-1 | |
Record name | 5-Bromo-2-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90520267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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